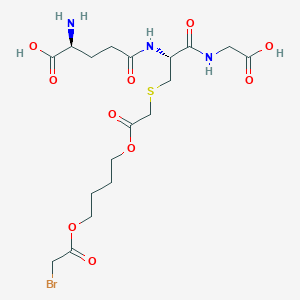

4BAB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H28BrN3O10S |

|---|---|

Molecular Weight |

558.4 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H28BrN3O10S/c19-7-15(26)31-5-1-2-6-32-16(27)10-33-9-12(17(28)21-8-14(24)25)22-13(23)4-3-11(20)18(29)30/h11-12H,1-10,20H2,(H,21,28)(H,22,23)(H,24,25)(H,29,30)/t11-,12-/m0/s1 |

InChI Key |

YLPKYUYOHDXELN-RYUDHWBXSA-N |

Isomeric SMILES |

C(CCOC(=O)CBr)COC(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCOC(=O)CBr)COC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobenzaldehyde: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural features, and synthetic applications of 4-Bromobenzaldehyde. The information is curated to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Structure

4-Bromobenzaldehyde, also known as p-bromobenzaldehyde, is an organobromine compound with the chemical formula C₇H₅BrO.[1][2][3][4][5][6] It consists of a benzene ring substituted with a bromine atom and a formyl (-CHO) group at the para (1,4) positions.[5] This substitution pattern imparts dual reactivity to the molecule, making it a versatile building block in organic synthesis.[7][8]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-bromobenzaldehyde[1][2][3] |

| CAS Number | 1122-91-4[2][3][9][10] |

| Molecular Formula | C₇H₅BrO[1][2][3][5][11][10][12] |

| SMILES | C1=CC(=CC=C1C=O)Br[1] |

| InChIKey | ZRYZBQLXDKPBDU-UHFFFAOYSA-N[1][2][3] |

Physicochemical Properties

4-Bromobenzaldehyde is a white to off-white or pale yellow crystalline solid at room temperature.[5][12] It is characterized by the following physical and chemical properties.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 185.02 g/mol [10][12] |

| Melting Point | 55-58 °C[11][12][13][14][15][16] |

| Boiling Point | 255-258 °C at 760 mmHg |

| 123-125 °C at 31 hPa[13] | |

| 66-68 °C at 2mm Hg[5][14][16] | |

| Density | 1.557 g/cm³[12] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform.[12] |

| Flash Point | 108-109 °C (closed cup)[11][13] |

Spectroscopic Data

The structure of 4-Bromobenzaldehyde can be confirmed using various spectroscopic techniques. The key spectral features are summarized below.

Table 3: Spectroscopic Data

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~9.99 (s, 1H, CHO), 7.81-7.86 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~191.0 (CHO), 135.5, 132.5, 130.9, 129.5 (Ar-C) |

| IR (KBr) | ~1700 cm⁻¹ (C=O stretch), ~2830, 2730 cm⁻¹ (C-H stretch of aldehyde), ~820 cm⁻¹ (para-disubstituted benzene) |

Synthesis and Purification

Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene

A common laboratory-scale synthesis involves the free-radical bromination of 4-bromotoluene followed by hydrolysis.[1][8]

Experimental Protocol:

-

Bromination: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 100 g (0.58 mol) of 4-bromotoluene. Heat the flask in an oil bath to 105 °C while illuminating with a 150-watt tungsten lamp. Slowly add 197 g (1.23 mol) of bromine from the dropping funnel over approximately 3 hours, gradually increasing the temperature to 150 °C.

-

Hydrolysis: Transfer the crude product to a larger flask and add 200 g of powdered calcium carbonate and 300 mL of water. Reflux the mixture for 15 hours to hydrolyze the dibrominated intermediate.

-

Purification: Steam distill the product from the reaction mixture. Collect the distillate, cool to induce crystallization, and collect the solid 4-bromobenzaldehyde by filtration. The product can be further purified by recrystallization from a suitable solvent or through the formation of a bisulfite addition compound.[17]

Purification by Recrystallization

Experimental Protocol:

-

Solvent Selection: Determine a suitable solvent or solvent pair. A common choice is a mixture of ethanol and water. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

-

Dissolution: Dissolve the crude 4-bromobenzaldehyde in a minimum amount of the hot solvent (e.g., ethanol).

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

4-Bromobenzaldehyde is a valuable intermediate in organic synthesis due to the reactivity of both the aldehyde and the aryl bromide functionalities.

Reactions of the Aldehyde Group

The aldehyde group undergoes typical reactions such as oxidation to 4-bromobenzoic acid, reduction to 4-bromobenzyl alcohol, and various carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromoaryl group is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[7][8]

This reaction couples 4-bromobenzaldehyde with a boronic acid or its ester to form biaryl compounds.

Experimental Protocol (General):

-

To a reaction flask, add 4-bromobenzaldehyde (1 equivalent), the boronic acid (1.05-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water, 1-propanol).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

This reaction couples 4-bromobenzaldehyde with a terminal alkyne to form an aryl alkyne.

Experimental Protocol (General):

-

In a reaction vessel, combine 4-bromobenzaldehyde (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF).

-

Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction by removing the solvent, partitioning between an organic solvent and water, drying the organic layer, and purifying the product.

The Wittig reaction converts the aldehyde group of 4-bromobenzaldehyde into an alkene.

Experimental Protocol (Solvent-Free):

-

In a mortar, grind together 4-bromobenzaldehyde, a phosphonium ylide precursor (e.g., benzyltriphenylphosphonium chloride), and a mild base (e.g., potassium phosphate).

-

The reaction can often proceed at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by extraction and purified by recrystallization or chromatography.

Visualized Workflows and Pathways

General Synthetic Pathways from 4-Bromobenzaldehyde

Caption: Key synthetic transformations of 4-Bromobenzaldehyde.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Safety and Handling

4-Bromobenzaldehyde is harmful if swallowed and causes skin and serious eye irritation.[9] It may also cause respiratory irritation and can lead to an allergic skin reaction.[9]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[9][17][18][19][20][21]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[18]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor.[9]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromobenzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase [spectrabase.com]

- 3. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis of p-Bromobenzaldehyde - Chempedia - LookChem [lookchem.com]

- 10. gctlc.org [gctlc.org]

- 11. 4-Bromobenzaldehyde(1122-91-4) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Bromobenzaldehyde(1122-91-4) 13C NMR [m.chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Page loading... [wap.guidechem.com]

- 16. 4-Bromobenzaldehyde(1122-91-4) IR Spectrum [m.chemicalbook.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. youtube.com [youtube.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzaldehyde, a halogenated aromatic aldehyde, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a reactive aldehyde group and a bromine-substituted benzene ring, makes it a versatile building block in various synthetic transformations. This technical guide provides a comprehensive overview of the core physical properties of 4-Bromobenzaldehyde, complete with detailed experimental protocols and visual representations of its synthetic utility.

Core Physical and Chemical Properties

4-Bromobenzaldehyde is a white to off-white crystalline solid at room temperature.[1][2][3] It possesses a characteristic almond-like odor, typical of many benzaldehyde derivatives.[3][4] The presence of the bromine atom and the aldehyde group significantly influences its physical and chemical characteristics.

Table 1: General and Physical Properties of 4-Bromobenzaldehyde

| Property | Value | References |

| Molecular Formula | C₇H₅BrO | [1][2][3] |

| Molecular Weight | 185.02 g/mol | [1][3][5] |

| Appearance | White to off-white crystalline solid/powder | [1][2][3] |

| Melting Point | 55-58 °C | [1][5][6] |

| Boiling Point | 255-258 °C (at 760 mmHg) | [4][7] |

| 123-125 °C (at 31 hPa) | [5] | |

| 66-68 °C (at 2 mmHg) | [1][8] | |

| Density | 1.85 g/cm³ | [1][5] |

| Flash Point | 108-109 °C (closed cup) | [5][6] |

| Water Solubility | Insoluble | [1][2] |

| Solubility in Organic Solvents | Soluble in chloroform, ethyl acetate, ethanol, and ether. | [1][2][3] |

| Refractive Index | 1.5727 (estimate) | [1][2] |

Spectroscopic Data

The structural features of 4-Bromobenzaldehyde have been extensively characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-Bromobenzaldehyde

| Technique | Key Data Points | References |

| ¹H NMR | Signals corresponding to the aldehydic proton and aromatic protons. | [9][10] |

| ¹³C NMR | Resonances for the carbonyl carbon and the aromatic carbons. | [11] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde and C-Br stretch. | [11][12] |

| Mass Spectrometry (MS) | Molecular ion peaks (M+ and M+2) characteristic of a bromine-containing compound. | [11][13] |

Crystal Structure

The crystalline form of 4-Bromobenzaldehyde has been determined to be a monoclinic system with the space group P2₁/c.[14] This planar molecular arrangement is stabilized in the crystal lattice by C-H···O interactions.[14]

Table 3: Crystal Structure Data for 4-Bromobenzaldehyde

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [14] |

| Space Group | P2₁/c | [14] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for spectroscopic analysis are provided below.

Melting Point Determination

The melting point of 4-Bromobenzaldehyde is determined using the capillary method with a melting point apparatus.

Procedure:

-

A small amount of finely powdered 4-Bromobenzaldehyde is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid are recorded as the melting point range.[2][3]

Boiling Point Determination

The boiling point at reduced pressure can be determined using a distillation apparatus.

Procedure:

-

A small quantity of 4-Bromobenzaldehyde is placed in a distillation flask.

-

The apparatus is connected to a vacuum source, and the pressure is lowered to the desired level (e.g., 31 hPa).

-

The flask is heated gently.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Solubility Determination

The solubility in various solvents is determined by the shake-flask method at a controlled temperature.

Procedure:

-

An excess amount of solid 4-Bromobenzaldehyde is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of 4-Bromobenzaldehyde in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, to quantify its solubility.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

A sample of 4-Bromobenzaldehyde is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Typical running conditions for ¹H NMR involve a spectral width of around 3300 Hz and 128 transients.[9]

Infrared (IR) Spectroscopy:

-

A small amount of solid 4-Bromobenzaldehyde is placed on the crystal of an ATR-FTIR spectrometer.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared and analyzed.

Mass Spectrometry:

-

A dilute solution of 4-Bromobenzaldehyde is introduced into the mass spectrometer.

-

The mass spectrum is obtained using electron ionization (EI). The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic pattern with a relative intensity ratio of approximately 1:1.

Synthetic Pathways and Logical Workflows

4-Bromobenzaldehyde is a key precursor in several important organic reactions, including its own synthesis and subsequent use in carbon-carbon bond-forming reactions.

Caption: A generalized workflow for the synthesis of 4-Bromobenzaldehyde from 4-bromotoluene.[11]

Caption: Experimental workflow for a Suzuki coupling reaction using 4-Bromobenzaldehyde.

Caption: Logical relationship in a Sonogashira coupling reaction involving 4-Bromobenzaldehyde.[11]

Safety and Handling

4-Bromobenzaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[1][5][6] It may also cause respiratory irritation and an allergic skin reaction.[5][6] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood.[15]

Table 4: GHS Hazard Information for 4-Bromobenzaldehyde

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

This data is compiled from multiple sources and should be used for informational purposes. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information.[15][16][17][18]

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. byjus.com [byjus.com]

- 5. benchchem.com [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. athabascau.ca [athabascau.ca]

- 11. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 12. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. scribd.com [scribd.com]

- 17. chem.ws [chem.ws]

- 18. benchchem.com [benchchem.com]

4-Bromobenzaldehyde: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

CAS Number: 1122-91-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzaldehyde is a pivotal synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its bifunctional nature, featuring a reactive aldehyde group and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations.[4] The aldehyde functionality serves as a handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations.[4][5] Simultaneously, the bromo substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and acetylenic frameworks.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, key reactions, and safety considerations for 4-bromobenzaldehyde, with a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Data

Accurate characterization of 4-bromobenzaldehyde is crucial for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of 4-Bromobenzaldehyde

| Property | Value | Reference |

| CAS Number | 1122-91-4 | [6] |

| Molecular Formula | C₇H₅BrO | [1][6] |

| Molecular Weight | 185.02 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 55-60 °C | [1][2][4][7] |

| Boiling Point | 224-226 °C at 760 mmHg | [1] |

| 123-125 °C at 31 hPa | [7] | |

| Density | 1.557 g/cm³ | [1] |

| Flash Point | 108-109 °C (closed cup) | [1][7] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [1] |

| Stability | Stable under normal conditions. Should be stored away from strong oxidizing agents and light. | [1][8] |

Table 2: Spectroscopic Data for 4-Bromobenzaldehyde

| Spectroscopy | Key Peaks/Signals | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.99 (s, 1H, CHO), 7.81-7.86 (m, 4H, Ar-H) | [9] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 192.5 (CHO), 135.3, 132.5, 131.4, 128.9 (Ar-C) | [9] |

| IR (KBr Pellet) | ~1700 cm⁻¹ (C=O stretching) | [5] |

| Mass Spectrometry (EI) | m/z 184, 186 (M⁺, due to Br isotopes), 183, 185 (M-1)⁺, 155, 157, 104, 76 | [10][11] |

Synthesis of 4-Bromobenzaldehyde

4-Bromobenzaldehyde can be synthesized through various methods, with the oxidation of 4-bromotoluene being a common laboratory and industrial approach.[3][4][8]

Experimental Protocol: Synthesis from 4-Bromotoluene

This procedure involves the free-radical bromination of 4-bromotoluene to form 4-bromobenzal bromide, followed by hydrolysis to yield the aldehyde.[4]

Materials:

-

4-bromotoluene

-

Bromine

-

Calcium carbonate

-

150-watt tungsten lamp

-

Mechanical stirrer, reflux condenser, thermometer, dropping funnel

-

Oil bath

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, place 100 g (0.58 mole) of 4-bromotoluene.[12]

-

Heat the flask in an oil bath with stirring until the liquid reaches 105 °C.[12]

-

Illuminate the liquid with an unfrosted 150-watt tungsten lamp and slowly add 197 g (1.23 moles) of bromine from the dropping funnel.[12]

-

Add approximately half of the bromine over the first hour, maintaining the temperature at 105-110 °C. Add the remaining bromine over the next two hours while increasing the temperature to 135 °C.[12]

-

Once all the bromine is added, slowly raise the temperature to 150 °C.[12]

-

Transfer the crude 4-bromobenzal bromide to a 2-liter flask and mix thoroughly with 200 g of powdered calcium carbonate.[12]

-

Add approximately 300 mL of water and reflux the mixture for 15 hours to facilitate hydrolysis.[12]

-

Isolate the product by steam distillation. Collect the distillate in 500 mL portions, cool, and collect the solid 4-bromobenzaldehyde.[12]

-

Dry the product in a desiccator. The expected yield of pure aldehyde is 65-75 g (60-69%).[12]

Key Reactions in Drug Development

The dual reactivity of 4-bromobenzaldehyde makes it a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 4-bromobenzaldehyde is a key functional group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.[4]

The Suzuki-Miyaura coupling reaction enables the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Benzeneboronic Acid

Materials:

-

4-Bromobenzaldehyde

-

Benzeneboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2 M Sodium carbonate solution

-

1-Propanol

-

Ethyl acetate

-

Hexanes

-

Nitrogen source

Procedure:

-

In a 2-liter, three-necked, round-bottomed flask equipped with a magnetic stirring bar, condenser, and a nitrogen gas inlet, charge 50.0 g (0.270 mol) of 4-bromobenzaldehyde and 34.6 g (0.284 mol) of benzeneboronic acid.[6]

-

Add 485 mL of 1-propanol under a nitrogen purge and stir the mixture at room temperature for 30 minutes until the solids dissolve.[6]

-

To this solution, add 0.030 g (0.135 mmol) of palladium(II) acetate and 0.283 g (1.08 mmol) of triphenylphosphine.

-

Add 270 mL of a 2 M aqueous sodium carbonate solution.

-

Heat the reaction mixture to reflux (approximately 81 °C) and maintain for at least 30 minutes. Monitor the reaction for completeness by TLC or ¹H NMR.[6]

-

After completion, cool the reaction mixture to room temperature and add 500 mL of ethyl acetate and 250 mL of deionized water.

-

Separate the phases and extract the aqueous layer with two additional 250 mL portions of ethyl acetate.[6]

-

Combine the organic layers, wash with 250 mL of 5% sodium bicarbonate solution, followed by two 250 mL portions of saturated brine.[6]

-

Dry the organic solution over sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 4-biphenylcarboxaldehyde as pale yellow crystals (expected yield: 86.3%).[6]

The Sonogashira coupling is a powerful method to form carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, providing access to substituted alkynes.[9][13]

General Experimental Considerations:

-

Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are typically employed.[13]

-

Base: An amine base such as triethylamine or diethylamine is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed.[13]

-

Solvent: Solvents like THF, acetonitrile, or ethyl acetate are commonly used.[13]

-

Conditions: The reaction is often carried out under anhydrous and anaerobic conditions to protect the catalyst from deactivation.[14]

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[5] It proceeds via the formation of an imine intermediate, which is then reduced in situ.[5] This reaction is crucial for introducing nitrogen-containing functionalities in drug molecules.

Experimental Protocol: Reductive Amination of 4-Bromobenzaldehyde with Aniline

Materials:

-

4-Bromobenzaldehyde

-

Aniline

-

Sodium borohydride (NaBH₄)

-

DOWEX(R)50WX8 cation exchange resin

-

Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 mmol) and aniline (1 mmol) in THF (3 mL).

-

Add 0.5 g of DOWEX(R)50WX8 resin to the solution.

-

Stir the mixture at room temperature and add sodium borohydride (1 mmol) portion-wise.

-

Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 20-40 minutes.[3][10]

-

Upon completion, filter off the resin and wash it with THF.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product, N-(4-bromobenzyl)aniline, can be further purified by column chromatography if necessary. (Expected yield: ~88%).[3][10]

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. redalyc.org [redalyc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of p-Bromobenzaldehyde - Chempedia - LookChem [lookchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-bromobenzaldehyde from 4-bromotoluene. 4-Bromobenzaldehyde is a critical intermediate in organic synthesis, widely utilized in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Its dual reactivity, stemming from the aldehyde group and the aryl bromide, allows for a diverse range of chemical transformations, including cross-coupling reactions like Suzuki and Sonogashira, as well as standard aldehyde reactions.[2][3] This document details the most common and reliable synthetic methods, providing in-depth experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Overview of Synthetic Routes

The conversion of the methyl group of 4-bromotoluene to an aldehyde function can be accomplished through several distinct chemical strategies. The most prevalent methods involve either a two-step process of benzylic bromination followed by hydrolysis or direct oxidation of the methyl group. Other notable methods include the Étard and Sommelet reactions, which offer alternative pathways.

The primary routes from 4-bromotoluene include:

-

Free-Radical Bromination and Hydrolysis: This is a classic and robust two-step method. The methyl group is first di-brominated under free-radical conditions to form 4-bromobenzal bromide, which is then hydrolyzed to the aldehyde.[3][4]

-

Direct Oxidation: This approach aims to directly convert the methyl group to an aldehyde in a single step. This requires careful selection of oxidizing agents to prevent over-oxidation to the carboxylic acid.

-

Sommelet Reaction: This multi-step process first involves the mono-bromination of 4-bromotoluene to 4-bromobenzyl bromide. The resulting benzyl bromide is then reacted with hexamine, which, upon hydrolysis, yields the desired aldehyde.[9][10]

The following diagram illustrates the main synthetic pathways.

Caption: Key synthetic routes from 4-bromotoluene to 4-bromobenzaldehyde.

Experimental Protocols

This section provides detailed methodologies for the most established synthetic routes. The free-radical bromination followed by hydrolysis is presented as the primary protocol due to its reliability and detailed documentation in the literature.

Method 1: Free-Radical Bromination and Hydrolysis

This robust two-step procedure is a well-documented laboratory method for preparing 4-bromobenzaldehyde.[4][5]

Step 1: Free-Radical Bromination of 4-Bromotoluene

This step involves the di-bromination of the benzylic methyl group to form 4-bromobenzal bromide.

-

Apparatus Setup: A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel. The condenser outlet is connected to a gas absorption trap to handle the hydrogen bromide gas evolved.

-

Reaction:

-

Charge the flask with 4-bromotoluene (100 g, 0.58 mol).

-

Heat the flask in an oil bath with stirring until the internal temperature reaches 105°C.

-

Illuminate the flask with a 150-watt tungsten lamp to initiate the free-radical reaction.

-

Slowly add liquid bromine (197 g, 1.23 mol) from the dropping funnel. Add approximately half of the bromine over the first hour, maintaining the temperature between 105-110°C.

-

Add the remaining bromine over the next two hours while gradually increasing the temperature to 135°C.

-

After the addition is complete, raise the temperature to 150°C to ensure the reaction goes to completion.

-

Step 2: Hydrolysis of 4-Bromobenzal Bromide

The crude dibrominated product is hydrolyzed to yield 4-bromobenzaldehyde.

-

Reaction:

-

Transfer the crude product from Step 1 to a larger flask.

-

Add powdered calcium carbonate (200 g) and approximately 300 mL of water.

-

Heat the mixture cautiously to reflux and maintain reflux for 15 hours to complete the hydrolysis.

-

-

Purification:

-

Set up the apparatus for steam distillation.

-

Distill the product with a rapid current of steam.

-

Collect the distillate in portions, cool them to induce crystallization, and collect the solid 4-bromobenzaldehyde by filtration.

-

Dry the product in a desiccator. The final pure product should have a melting point of 55–57°C.[4]

-

The workflow for this two-step synthesis is visualized below.

Caption: Experimental workflow for the bromination-hydrolysis synthesis.

Method 2: Direct Oxidation with Chromium Trioxide

This method oxidizes 4-bromotoluene in the presence of acetic anhydride. The reaction proceeds through a 4-bromobenzaldehyde diacetate intermediate, which is then hydrolyzed.[5][11]

-

Reaction:

-

Cool a solution of 4-bromotoluene in acetic anhydride to 0-5°C in an ice-salt bath.

-

Slowly add a solution of chromium trioxide (CrO₃) in acetic anhydride, ensuring the temperature does not exceed 10°C. Caution: Chromium (VI) compounds are toxic and potentially explosive when mixed with organic materials; handle with extreme care.[11][12]

-

After the addition, continue stirring the mixture at 5–10°C for several hours.

-

Pour the reaction mixture onto ice to precipitate the crude diacetate intermediate.

-

-

Hydrolysis and Purification:

-

Hydrolyze the intermediate by heating with an aqueous acid (e.g., sulfuric acid).

-

The resulting 4-bromobenzaldehyde can be purified by distillation or recrystallization.

-

Method 3: Étard Reaction

The Étard reaction provides a direct conversion of the methyl group to an aldehyde using chromyl chloride.[7]

-

Reaction:

-

Dissolve 4-bromotoluene in an inert solvent such as carbon tetrachloride or carbon disulfide.

-

Add chromyl chloride (CrO₂Cl₂) dropwise while maintaining a low temperature. An intermediate precipitate, known as the Étard complex, will form.

-

-

Workup:

-

Decompose the Étard complex under reducing conditions, typically with a saturated aqueous solution of sodium sulfite, to prevent further oxidation to the carboxylic acid.[8]

-

Extract the product into an organic solvent, wash, dry, and purify by distillation. While yields can be high, the reaction can be sensitive to conditions.[7]

-

Data Presentation

The quantitative data for the primary synthesis method (Free-Radical Bromination and Hydrolysis) is summarized below for easy reference and comparison.

Table 1: Reactant and Reagent Quantities

| Compound | Role | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio (to 4-bromotoluene) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Starting Material | 171.04 | 100 | 0.58 | 1.0 |

| Bromine (Br₂) | Reagent (Bromination) | 159.81 | 197 | 1.23 | ~2.1 |

| Calcium Carbonate (CaCO₃) | Reagent (Hydrolysis) | 100.09 | 200 | 2.00 | ~3.4 |

Table 2: Reaction Conditions and Product Yield

| Parameter | Step 1: Bromination | Step 2: Hydrolysis |

|---|---|---|

| Temperature | 105°C to 150°C | Reflux |

| Reaction Time | ~3 hours (addition) | 15 hours |

| Product | 4-Bromobenzal Bromide | 4-Bromobenzaldehyde |

| Theoretical Yield | - | 107.3 g |

| Actual Yield | - | 65–75 g |

| Percent Yield | - | 60–69% |

| Melting Point | - | 55–57°C |

Data sourced from Organic Syntheses procedures.[4][5]

Summary

The synthesis of 4-bromobenzaldehyde from 4-bromotoluene can be achieved through several effective methods. The two-step free-radical bromination and subsequent hydrolysis stands out as a highly reliable and well-documented procedure, consistently providing good yields of high-purity product.[4] Direct oxidation methods, such as the use of chromium trioxide or the Étard reaction, offer more direct pathways but require careful control of reaction conditions to avoid over-oxidation and manage hazardous reagents.[1][7] The choice of method will depend on the specific requirements of the laboratory, including scale, available equipment, and safety protocols. This guide provides the necessary technical details to assist researchers in selecting and executing the most suitable synthesis for their needs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of p-Bromobenzaldehyde - Chempedia - LookChem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. organic chemistry - Mechanism of toluene oxidation with CrO3 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Étard reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Chromium Trioxide [organic-chemistry.org]

The Dual Reactivity of 4-Bromobenzaldehyde: A Technical Guide to its Mechanistic Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzaldehyde (CAS: 1122-91-4) is a cornerstone intermediate in modern organic synthesis, valued for its bifunctional nature which allows for a diverse array of chemical transformations.[1] Structurally, it is a benzaldehyde derivative with a bromine atom substituted at the para-position of the benzene ring. This unique arrangement confers dual reactivity upon the molecule: the aldehyde group participates in a host of classical carbonyl chemistry reactions, while the aryl bromide moiety serves as a highly effective handle for palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the core mechanisms of action of 4-bromobenzaldehyde in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate advanced research and development.

Reactions Involving the Aryl Bromide Group

The bromine atom on the aromatic ring makes 4-bromobenzaldehyde an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. These methods are fundamental for constructing the complex molecular architectures found in pharmaceuticals and advanced materials.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds by coupling an organohalide with an organoboron compound. 4-Bromobenzaldehyde frequently serves as the organohalide partner. The reaction proceeds via a catalytic cycle involving a palladium(0) species.

References

The Biological Versatility of 4-Bromobenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of Schiff bases, chalcones, and thiosemicarbazones derived from 4-bromobenzaldehyde.

Introduction

4-Bromobenzaldehyde, a versatile aromatic aldehyde, serves as a crucial starting material in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its derivatives, including Schiff bases, chalcones, and thiosemicarbazones, have garnered considerable attention in the fields of medicinal chemistry and drug development. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of 4-bromobenzaldehyde derivatives, intended for researchers, scientists, and professionals involved in drug discovery and development. We will delve into their synthesis, quantitative biological data, experimental protocols, and the underlying signaling pathways they modulate.

Synthesis of 4-Bromobenzaldehyde Derivatives

The synthetic versatility of 4-bromobenzaldehyde allows for the straightforward preparation of various derivatives. The primary reaction pathways involve condensation reactions with amines, ketones, and thiosemicarbazide to yield Schiff bases, chalcones, and thiosemicarbazones, respectively.

General Synthesis Workflow

Caption: General synthesis routes for 4-bromobenzaldehyde derivatives.

Biological Activities of 4-Bromobenzaldehyde Derivatives

Derivatives of 4-bromobenzaldehyde exhibit a wide range of biological activities, with anticancer, antimicrobial, and anti-inflammatory effects being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 4-bromobenzaldehyde derivatives against various cancer cell lines. The primary mechanisms often involve the induction of apoptosis and cell cycle arrest.

| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | Bis(4-bromobenzaldehyde-4-iminacetophenone) diaquozinc(II) nitrate | HepG2 (Liver) | 5.1 µg/mL | [1] |

| MCF-7 (Breast) | 3.9 µg/mL | [1] | ||

| T47D (Breast) | 4.2 µg/mL | [1] | ||

| Bromophenol | (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (Leukemia) | 11.09 (24h), 9.46 (48h), 8.09 (72h) | [2] |

| Thiosemicarbazone | Ruthenium(II) complexes | MCF-7 (Breast) | Significant activity reported | [3] |

Antimicrobial Activity

4-Bromobenzaldehyde derivatives have shown efficacy against a range of pathogenic bacteria and fungi. The presence of the bromine atom is often associated with enhanced antimicrobial potential.

| Derivative Class | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chalcone | 4'-Bromo-4-methoxy chalcone | Escherichia coli | - | [4] |

| Staphylococcus aureus | - | [4] | ||

| Chalcone | Pyrazine-based chalcone (CH-0y) | Staphylococcus epidermidis | 15.625 - 62.5 µM | [5] |

| Staphylococcus lugdunensis | 15.625 - 62.5 µM | [5] | ||

| Enterococcus faecium | 31.25 - 62.5 µM | [5] | ||

| Benzyl Bromide | 1c | Candida krusei | 0.5 mg/mL | [4] |

| Staphylococcus pyogenes | 0.5 mg/mL | [4] |

Anti-inflammatory Activity

Certain 4-bromobenzaldehyde derivatives have been investigated for their ability to modulate inflammatory responses. A notable mechanism is the inhibition of key signaling pathways such as NF-κB and MAPK. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) has been shown to suppress the production of pro-inflammatory mediators.

| Derivative Class | Compound/Derivative | Assay | IC50 | Reference |

| Benzaldehyde | 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) | iNOS and COX-2 protein and mRNA expression | Concentration-dependent suppression | |

| Salicyloyl Hydrazone | SnCl4 with salicyloyl hydrazones of 4-bromobenzaldehyde | Carrageenan and formalin-induced inflammation | Pronounced anti-inflammatory activity | [2] |

Signaling Pathways Modulated by 4-Bromobenzaldehyde Derivatives

The anti-inflammatory effects of certain 4-bromobenzaldehyde derivatives are attributed to their ability to interfere with key inflammatory signaling cascades. The NF-κB and MAPK pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some 4-bromobenzaldehyde derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Putative inhibition of the NF-κB pathway by 4-bromobenzaldehyde derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Derivatives like BHMB have been shown to suppress the phosphorylation of key MAPK proteins such as ERK and p38.

Caption: Putative inhibition of the p38 MAPK pathway by 4-bromobenzaldehyde derivatives.

Experimental Protocols

The biological activities of 4-bromobenzaldehyde derivatives are typically evaluated using a variety of in vitro assays. Below are detailed methodologies for key experiments.

Synthesis of 4-Bromobenzaldehyde Schiff Base Derivatives

Materials:

-

4-Bromobenzaldehyde

-

Appropriate primary amine (e.g., o-phenylenediamine)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Dissolve equimolar amounts of 4-bromobenzaldehyde and the primary amine in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator.

-

Characterize the final product using spectroscopic methods (FTIR, NMR, Mass Spectrometry).

Synthesis of 4-Bromobenzaldehyde Chalcone Derivatives

Materials:

-

4-Bromobenzaldehyde

-

Substituted acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve the substituted acetophenone in ethanol in a flask.

-

Add the 4-bromobenzaldehyde to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the NaOH solution dropwise to the stirred mixture.

-

Continue stirring at room temperature for several hours or overnight.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

-

Characterize the product using appropriate analytical techniques.[4][5][6]

Synthesis of 4-Bromobenzaldehyde Thiosemicarbazone Derivatives

Materials:

-

4-Bromobenzaldehyde

-

Thiosemicarbazide

-

Methanol

-

Reflux apparatus

Procedure:

-

Dissolve thiosemicarbazide in methanol in a round-bottom flask.[3]

-

Add an equimolar amount of 4-bromobenzaldehyde to the solution.[3]

-

Reflux the mixture for 30 minutes to 1 hour.[3]

-

A precipitate will form as the reaction progresses.

-

Cool the reaction mixture and collect the solid thiosemicarbazone by vacuum filtration.[3]

-

Wash the product with cold methanol and dry.

-

Characterize the synthesized compound to confirm its structure.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of 4-bromobenzaldehyde derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

4-Bromobenzaldehyde derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7][8]

-

Prepare serial dilutions of the 4-bromobenzaldehyde derivative in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[8]

-

Remove the medium containing MTT and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of 4-bromobenzaldehyde derivatives against microbial strains.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

4-Bromobenzaldehyde derivative stock solution

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare a series of two-fold dilutions of the 4-bromobenzaldehyde derivative in the broth medium in the wells of a 96-well plate.[9]

-

Add the standardized microbial inoculum to each well.[10]

-

Include a positive control (inoculum without the compound) and a negative control (broth medium only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[9]

-

After incubation, visually inspect the wells for turbidity (microbial growth) or measure the optical density using a microplate reader.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Conclusion

4-Bromobenzaldehyde derivatives represent a promising class of compounds with a wide array of biological activities. Their ease of synthesis and the potential for structural modification make them attractive candidates for further investigation in drug discovery programs. The data presented in this guide underscore the significant anticancer, antimicrobial, and anti-inflammatory potential of these derivatives. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating these promising preclinical findings into novel therapeutic agents. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers embarking on the exploration of this versatile chemical scaffold.

References

- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. gigvvy.com [gigvvy.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. rsc.org [rsc.org]

- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 7. MTT Assay [protocols.io]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Bromobenzaldehyde in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Bromobenzaldehyde in a variety of common laboratory solvents. Understanding the solubility of this key reagent is crucial for its effective use in organic synthesis, pharmaceutical development, and materials science. This document presents available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and provides a visual workflow to aid in experimental design.

Core Data Presentation: Solubility of 4-Bromobenzaldehyde

The following table summarizes the known solubility of 4-Bromobenzaldehyde in various solvents. It is important to note that while some quantitative data is available, much of the information in the public domain is qualitative. The provided experimental protocol can be utilized to determine precise solubility values where they are not listed.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 0.8 g/L[1] | 25 |

| Slightly Soluble[1][2][3] | Not Specified | |||

| Insoluble[4][5][6][7][8] | Not Specified | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2][3][4] | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[2][5][8] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[5][8] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1][2][3] | Not Specified |

| Benzene | C₆H₆ | Nonpolar | Soluble[1][4] | Not Specified |

Note: The terms "soluble" and "insoluble" are qualitative. Precise solubility depends on the specific conditions, primarily temperature. The provided quantitative data for DMSO indicates high solubility. The solubility in water is very low.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent. This method involves saturating the solvent with the solute and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

4-Bromobenzaldehyde (solid)

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-Bromobenzaldehyde to a known volume of the solvent in a sealed container (e.g., a scintillation vial). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the suspension to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid aspirating any solid particles, it is advisable to filter the supernatant through a syringe filter that is chemically compatible with the solvent.

-

Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of 4-Bromobenzaldehyde of known concentrations in the solvent.

-

Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of 4-Bromobenzaldehyde in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

If 4-Bromobenzaldehyde has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of 4-Bromobenzaldehyde in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualized Workflow: Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like 4-Bromobenzaldehyde using the shake-flask method.

References

- 1. 4-Bromobenzaldehyde [nanfangchem.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. suryalifesciencesltd.com [suryalifesciencesltd.com]

- 4. 4-Bromobenzaldehyde, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-Bromobenzaldehyde CAS#: 1122-91-4 [m.chemicalbook.com]

- 6. mainchem.com [mainchem.com]

- 7. 4-Bromobenzaldehyde CAS 1122-91-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 1122-91-4 | CAS DataBase [m.chemicalbook.com]

Stability and Storage of 4-Bromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromobenzaldehyde (CAS No. 1122-91-4), a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Understanding its stability profile is critical for ensuring its quality, purity, and reactivity in research and development applications.

Physicochemical Properties and Stability Profile

4-Bromobenzaldehyde is a white to light yellow crystalline solid. While stable under recommended storage conditions, its aldehyde functional group is susceptible to degradation through several pathways, primarily oxidation. It is also reported to be sensitive to light, air, and moisture. The typical shelf life of 4-Bromobenzaldehyde is stated as one to two years when stored properly.

Key Stability Concerns:

-

Oxidation (Autoxidation): The most significant degradation pathway for 4-Bromobenzaldehyde is autoxidation upon exposure to air (oxygen). This is a radical-chain reaction that converts the aldehyde to 4-bromobenzoic acid. This process can be initiated by light, heat, or the presence of metal ions.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and potentially debromination.

-

Moisture: While slightly soluble in water, the presence of moisture can facilitate certain degradation pathways. It is considered moisture-sensitive.

-

Thermal Decomposition: When heated, especially under fire conditions, 4-Bromobenzaldehyde can decompose to produce hazardous substances, including carbon oxides and hydrogen bromide gas.

Recommended Storage and Handling

To maintain the integrity and purity of 4-Bromobenzaldehyde, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable, though some suppliers recommend storage at <15°C or even 2-8°C for long-term stability. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation by excluding atmospheric oxygen. |

| Light | Store in a tightly sealed, light-resistant container (e.g., amber glass bottle). | Protects the compound from photolytic degradation. |

| Moisture | Keep container tightly closed to prevent moisture ingress. | Avoids potential hydrolysis or facilitation of other degradation pathways. |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong reducing agents. | Prevents potentially hazardous reactions and degradation of the compound. |

Degradation Pathway: Autoxidation

The primary degradation pathway for 4-Bromobenzaldehyde upon exposure to air is autoxidation, which proceeds via a radical-chain mechanism. The aldehyde is converted to 4-bromobenzoic acid.

Experimental Protocols: Forced Degradation Study

To assess the stability of 4-Bromobenzaldehyde and develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to stress conditions more severe than accelerated stability testing to generate potential degradation products. The following is a representative protocol.

Objective

To identify the degradation products of 4-Bromobenzaldehyde under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradants.

Materials and Reagents

-

4-Bromobenzaldehyde reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or Formic acid

Experimental Workflow

Detailed Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of 4-Bromobenzaldehyde in acetonitrile at a concentration of approximately 1 mg/mL.

-

Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

-

Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with 3% v/v hydrogen peroxide at room temperature. Monitor the reaction for several hours, then dilute the sample for analysis.

-

Thermal Degradation: Expose the solid 4-Bromobenzaldehyde powder to dry heat at 80°C in a hot air oven for a defined period (e.g., 48 hours). After exposure, dissolve the sample in acetonitrile and dilute for analysis.

-

Photolytic Degradation: Expose the solid powder and a solution of 4-Bromobenzaldehyde to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Prepare the samples for analysis after exposure.

HPLC Method

A stability-indicating HPLC method is crucial for separating 4-Bromobenzaldehyde from its degradation products. A reversed-phase method is typically suitable.

| Parameter | Representative Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm (or PDA for peak purity analysis) |

| Injection Volume | 10 µL |

Summary of Expected Degradation

The following table summarizes the expected stability of 4-Bromobenzaldehyde under various stress conditions. The percentage of degradation is representative and will depend on the exact experimental conditions (duration, temperature, concentration).

| Stress Condition | Reagent/Condition | Expected Degradation | Primary Degradation Product |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Low to Moderate | 4-Bromobenzaldehyde (likely stable) |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Moderate to High | Potential Cannizzaro reaction products (4-bromobenzoic acid, 4-bromobenzyl alcohol) |

| Oxidation | 3% H₂O₂, RT | High | 4-Bromobenzoic Acid |

| Thermal | 80°C (solid) | Low to Moderate | 4-Bromobenzoic Acid and other minor impurities |

| Photolytic | ICH Q1B | Moderate | 4-Bromobenzoic Acid, potential debromination products |

Conclusion

4-Bromobenzaldehyde is a stable compound when stored under appropriate conditions that protect it from air, light, and moisture. The primary degradation pathway is autoxidation to 4-bromobenzoic acid. For critical applications in research and drug development, it is imperative to adhere to the recommended storage conditions and to verify the purity of the material before use, particularly if it has been stored for an extended period. A validated stability-indicating analytical method is essential for monitoring the quality and purity of 4-Bromobenzaldehyde and any formulations containing it.

Spectroscopic Analysis of 4-Bromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromobenzaldehyde, a key intermediate in various synthetic applications, including drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering insights into its molecular structure and chemical environment. This document also outlines standardized experimental protocols for acquiring such data, ensuring reproducibility and accuracy in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 4-Bromobenzaldehyde reveals the electronic environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals in the aromatic and aldehydic regions.

Table 1: ¹H NMR Spectroscopic Data for 4-Bromobenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.98 | Singlet | - | 1H | Aldehyde proton (-CHO) |

| 7.78 | Doublet | 8.5 | 2H | Aromatic protons (ortho to -CHO) |

| 7.69 | Doublet | 8.5 | 2H | Aromatic protons (ortho to -Br) |

Solvent: CDCl₃, Instrument Frequency: 500 MHz[1]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of 4-Bromobenzaldehyde.

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromobenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | Aldehyde Carbonyl (C=O) |

| 135.2 | Aromatic Carbon (C-CHO) |

| 132.5 | Aromatic Carbon (C-H, ortho to -Br) |

| 130.9 | Aromatic Carbon (C-H, ortho to -CHO) |

| 129.9 | Aromatic Carbon (C-Br) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Bromobenzaldehyde shows characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 3: IR Spectroscopic Data for 4-Bromobenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2830, ~2730 | Medium | C-H stretch (aldehyde) |

| ~1705 | Strong | C=O stretch (aldehyde)[2] |

| ~1585, ~1485 | Medium-Strong | C=C stretch (aromatic ring)[3] |

| ~820 | Strong | C-H bend (para-disubstituted aromatic) |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for solid aromatic compounds like 4-Bromobenzaldehyde.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Bromobenzaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Instrumental Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3-4 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1-2 s

-

Spectral Width: 0 to 220 ppm

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Place a small amount of solid 4-Bromobenzaldehyde onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

After data collection, clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Bromobenzaldehyde.

References

Methodological & Application

Application Notes and Protocols: 4-Bromobenzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable in the pharmaceutical industry for the construction of complex biaryl structures, which are common motifs in biologically active molecules. 4-Bromobenzaldehyde is a versatile and widely used building block in these reactions, serving as a readily available aryl halide that can be transformed into a variety of substituted biphenyl-4-carboxaldehydes. These products are key intermediates for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of 4-bromobenzaldehyde in Suzuki-Miyaura cross-coupling reactions.

Application and Versatility

4-Bromobenzaldehyde is an effective coupling partner in Suzuki-Miyaura reactions due to the reactivity of the carbon-bromine bond towards palladium catalysts. The aldehyde functional group is generally stable under the reaction conditions, allowing for its retention in the final product for subsequent transformations. The versatility of this reagent is demonstrated by its successful coupling with a wide range of arylboronic acids to produce unsymmetrical biaryls in high yields.[1][2]

The reaction is tolerant of various functional groups and can be carried out under relatively mild conditions.[2] Both homogeneous and heterogeneous palladium catalysts have been successfully employed, with recent advancements focusing on ligand-free and aqueous reaction media to enhance the sustainability of the process.[3][4]

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling of 4-bromobenzaldehyde is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes quantitative data from various reported procedures.

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ (0.003) / PPh₃ (0.009) | Na₂CO₃ (1.2) | 1-Propanol / H₂O | Reflux | 45 min | 86.3 | [1] |

| Phenylboronic acid | Pd catalyst PCS1 (0.006) | K₂CO₃ | H₂O / EtOH | Room Temp. | 30 min | ~100 (conversion) | [4] |

| Phenylboronic acid | Pd catalyst PCS1 (0.001) | K₂CO₃ | H₂O / EtOH | Room Temp. | 2 h | ~100 (conversion) | [4] |

| Phenylboronic acid | Commercial Pd/C (1) | K₂CO₃ | H₂O / EtOH | Room Temp. | 2 h | ~95 (conversion) | [4] |

| Phenylboronic acid | PdEnCat™ 40 (1) | K₂CO₃ | H₂O / EtOH | Room Temp. | 4-5 h | 78 (conversion) | [4] |

| Arylboronic acids | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane / H₂O | Reflux | 2 h | - | [5] |

Experimental Protocols

The following is a detailed protocol for the synthesis of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde and phenylboronic acid, adapted from a procedure in Organic Syntheses.[1]

Materials:

-

4-Bromobenzaldehyde

-

Benzeneboronic acid (Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2 M Sodium carbonate (Na₂CO₃) solution

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Darco G-60 (activated carbon)

-

Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

-

Three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Nitrogen gas inlet

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, condenser, and a nitrogen gas inlet, add 4-bromobenzaldehyde (50.0 g, 0.270 mol), benzeneboronic acid (34.6 g, 0.284 mol, 1.05 equiv), and 1-propanol (485 mL) under a nitrogen atmosphere.

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.

-

Addition of Reagents: To the resulting solution, add palladium(II) acetate (0.182 g, 0.811 mmol, 0.003 equiv), triphenylphosphine (0.638 g, 2.43 mmol, 0.009 equiv), 2 M aqueous sodium carbonate solution (162 mL, 0.324 mol, 1.20 equiv), and deionized water (95.0 mL).

-

Heating: Heat the reaction mixture to reflux under a nitrogen atmosphere. The solution will typically change color from yellow to dark red/black as the reaction progresses.[1]

-

Reaction Monitoring: After 45 minutes at reflux, the reaction is typically complete. Reaction progress can be monitored by ¹H NMR by observing the aldehyde proton signals of the starting material (δ 10.00) and the product (δ 10.06).[1]

-

Workup - Quenching and Extraction: Remove the heat source and add 350 mL of water while the mixture is still hot. Remove the nitrogen inlet and allow the mixture to cool to room temperature while stirring open to the atmosphere for approximately 2.5 hours. A black emulsion may form during this time.[1]

-

Dilute the mixture with 500 mL of ethyl acetate and transfer it to a 2-L separatory funnel. Separate the phases and extract the aqueous layer with two additional 250-mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash with 250 mL of 5% aqueous sodium bicarbonate, followed by two 250-mL portions of saturated brine.

-

Decolorization and Drying: Transfer the organic solution to a 2-L Erlenmeyer flask. Add Darco G-60 (25.0 g) and stir for 30 minutes. Add anhydrous sodium sulfate (50.0 g) and continue stirring for another 30 minutes.

-